1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one
Description
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Properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O2/c1-21(2,3)13-17(29)26-9-11-27(12-10-26)19-18-20(23-14-22-19)28(25-24-18)15-5-7-16(30-4)8-6-15/h5-8,14H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGPMUDRSBSJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3,3-dimethylbutan-1-one, has been reported to target Ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response.
Mode of Action
This compound binds reversibly to USP28, directly affecting its protein levels. The binding of the compound to USP28 inhibits the enzyme’s activity, leading to changes in the cellular processes that USP28 regulates.
Biochemical Pathways
The inhibition of USP28 by the compound affects several biochemical pathways. One key pathway is the cell cycle, particularly the S phase. The compound’s action also impacts the epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines. EMT is a process that is often associated with cancer metastasis.
Result of Action
The compound’s action results in the inhibition of cell proliferation and cell cycle progression at the S phase. It also inhibits the EMT progression in gastric cancer cell lines. These effects could potentially slow down or halt the growth and spread of cancer cells.
Biological Activity
The compound 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one is a novel triazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a piperazine moiety and a methoxyphenyl group, contributing to its diverse pharmacological properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 373.43 g/mol. The structure features multiple functional groups that are instrumental in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.43 g/mol |
| CAS Number | 30680656 |
Biological Activity Overview
Compounds containing the triazole and pyrimidine structures are known for their broad spectrum of biological activities. The biological activity of this specific compound can be summarized as follows:
- Anticancer Activity : Triazolo-pyrimidines have been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this have demonstrated significant inhibition of cell proliferation in leukemia and solid tumor models.
- Antimicrobial Properties : The presence of the triazole ring contributes to antimicrobial activity against a variety of pathogens, including bacteria and fungi.
- Psychopharmacological Effects : The piperazine moiety is often associated with psychoactive properties, potentially influencing neurotransmitter systems.
The biological effects of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with enzyme active sites, leading to inhibition of key metabolic pathways.
- Receptor Modulation : This compound may interact with various receptors involved in cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.
- Antioxidant Activity : Some studies suggest that triazolo-pyrimidines can scavenge free radicals, providing protective effects against oxidative stress.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds within the triazolo-pyrimidine class:
- Study on Antitumor Activity : A series of triazolo-pyrimidine derivatives were tested against the A549 lung cancer cell line, revealing IC50 values in the low micromolar range, indicating potent antitumor effects .
- Antimicrobial Evaluation : Research demonstrated that derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Solubility : The compound is oil-soluble, which may influence its bioavailability and absorption characteristics.
- Toxicity Profile : Preliminary studies indicate low toxicity levels in vitro; however, further in vivo studies are necessary to assess safety profiles comprehensively.
Scientific Research Applications
Biological Activities
The biological activities associated with this compound include:
1. Anticancer Activity
- Triazolo-pyrimidines have demonstrated selective cytotoxicity against cancer cell lines. Studies indicate significant inhibition of cell proliferation in models such as leukemia and solid tumors.
2. Antimicrobial Properties
- The compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. The triazole ring enhances its effectiveness against these organisms.
3. Psychopharmacological Effects
- The piperazine moiety may influence neurotransmitter systems, suggesting potential psychoactive properties.
Case Studies and Research Findings
Recent studies have highlighted the biological activity and therapeutic potential of similar triazolo-pyrimidine derivatives:
- Antitumor Activity Study : A series of derivatives were tested against the A549 lung cancer cell line, revealing IC50 values in the low micromolar range, indicating potent antitumor effects.
- Antimicrobial Evaluation : Research showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is essential for therapeutic applications:
- Solubility : The compound is oil-soluble, influencing its bioavailability.
- Toxicity Profile : Preliminary studies suggest low toxicity in vitro; however, further in vivo studies are necessary for comprehensive safety assessments.
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing the triazolo[4,5-d]pyrimidine core of the compound?
Methodological Answer: The triazolo[4,5-d]pyrimidine scaffold can be synthesized via cyclocondensation reactions. Key steps include:
- Heterocycle Formation : Reacting 1-(4-methoxyphenyl)ethan-1-one with hydrazine derivatives in toluene under NaH catalysis to form pyrazole intermediates .
- Triazole Ring Closure : Treating intermediates with phosphoryl chloride (POCl₃) to facilitate cyclization into the triazolo-pyrimidine system .
- Piperazine Coupling : Introduce the piperazine moiety via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF or THF).
Q. Critical Parameters :
- Temperature control (80–100°C) during cyclization prevents side reactions.
- Solvent polarity influences reaction efficiency; polar aprotic solvents improve yield .
Q. Table 1. Synthetic Optimization Parameters
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Pyrazole Formation | Toluene | NaH | 60–80 | 65–75 | >90% |
| Triazole Cyclization | POCl₃ | – | 100 | 50–60 | 85–90% |
| Piperazine Coupling | DMF | K₂CO₃ | 80 | 70–80 | >95% |
Q. Q2. How can researchers validate the structural integrity of the compound post-synthesis?
Methodological Answer: Use a multi-technique approach:
- 1H/13C NMR : Confirm substituent positions (e.g., 4-methoxyphenyl protons at δ 7.8–8.2 ppm; piperazine protons as broad singlets at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole C-N vibrations (~1600 cm⁻¹) .
- HPLC-PDA : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Data Interpretation Tip : Compare spectral data with structurally analogous compounds (e.g., triazolo[4,3-a]pyrazine derivatives ).
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Methodological Answer : Focus on strategic modifications:
- Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-NH₂) groups to assess electronic effects on target binding .
- Piperazine Substituents : Vary alkyl chain length (e.g., 3,3-dimethylbutan-1-one vs. ethyl ketone) to study steric effects.
- Biological Assays : Test antifungal activity against Candida spp. using lanosterol 14α-demethylase (CYP51) inhibition assays, referencing molecular docking results with PDB:3LD6 .
Contradiction Resolution : If bioactivity data conflicts with docking predictions (e.g., low inhibition despite strong in silico binding), re-evaluate compound solubility or metabolic stability via ADMET profiling .
Q. Q4. How should researchers resolve contradictions between computational docking predictions and experimental bioactivity data?
Methodological Answer :
- Revisit Docking Parameters : Adjust protonation states of active-site residues (e.g., His310 in CYP51) or include solvent molecules in simulations .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity directly.
- Meta-Analysis : Cross-reference with structurally similar inhibitors (e.g., triazolo[3,4-b]thiadiazoles ) to identify conserved pharmacophores.
Case Study : reported strong docking scores for CYP51 inhibition but modest antifungal activity. This discrepancy may arise from poor membrane permeability, which can be tested via parallel artificial membrane permeability assays (PAMPA) .
Q. Q5. What advanced computational methods are recommended for predicting off-target interactions?
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability .
- Pharmacophore Modeling : Use tools like Schrödinger’s Phase to identify essential interaction features (e.g., hydrogen bonds with Thr311 in CYP51) .
- Machine Learning : Train models on ChEMBL datasets to predict cross-reactivity with kinases or GPCRs.
Validation : Compare predictions with experimental kinase inhibition profiles (e.g., using Eurofins’ KinaseProfiler™).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
